5-bromo-N-ethylfuran-2-carboxamide
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Overview
Description
The compound 5-bromo-N-ethylfuran-2-carboxamide is a derivative of furan, which is a heterocyclic organic compound. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of the bromo and ethyl carboxamide substituents on the furan ring suggests that this compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine with high yields . This method could potentially be adapted for the synthesis of 5
Scientific Research Applications
Synthesis and Antibacterial Activities
5-Bromo-N-ethylfuran-2-carboxamide has been explored for its synthesis and potential antibacterial activities. A study by Siddiqa et al. (2022) described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, exhibiting significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The research suggested the compound's effectiveness, particularly against NDM-positive bacteria A. baumannii, compared to various commercially available drugs (Siddiqa et al., 2022).
Chemical Synthesis and Characterization
Another aspect of research on this compound involves its use in chemical synthesis. Fu et al. (2012) found that methyl 5-bromo-2-furoate, closely related to 5-bromo-N-ethylfuran-2-carboxamide, is useful in the palladium-catalysed direct arylation of heteroaromatics. Their study revealed the compound's utility in preventing the formation of dimers or oligomers, allowing the formation of biheteroaryls in high yields (Fu et al., 2012).
Medicinal Chemistry
In the field of medicinal chemistry, 5-bromo-N-ethylfuran-2-carboxamide and its derivatives have been investigated for their potential in drug development. Hirokawa et al. (2000) described an efficient synthesis of a carboxamide that acts as a potent antagonist for dopamine D2 and D3 and serotonin-3 (5-HT3) receptors. This research highlights the compound's significance in the development of receptor antagonists (Hirokawa et al., 2000).
Mechanism of Action
The mechanism of action of 5-Bromo-N-ethylfuran-2-carboxamide is not specified in the search results. Its mechanism of action would depend on its specific applications, particularly in the context of drug discovery or organic synthesis.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-ethylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDRPFZAGIJTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391169 |
Source
|
Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethylfuran-2-carboxamide | |
CAS RN |
544702-49-0 |
Source
|
Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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